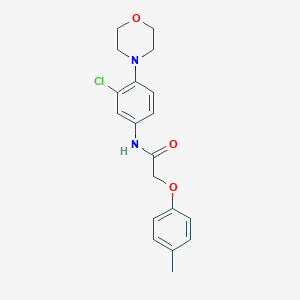
3-(2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PQ or PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It has become an important tool in the study of EGFR-mediated signaling pathways and has potential applications in cancer research.
作用機序
3-(2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 3-(2-pyridinyl)-4(3H)-quinazolinone is its specificity for EGFR, which allows for the selective inhibition of EGFR-mediated signaling pathways. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, 3-(2-pyridinyl)-4(3H)-quinazolinone has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for research involving 3-(2-pyridinyl)-4(3H)-quinazolinone. One area of interest is the development of new analogs with improved stability and solubility. Another area of interest is the use of 3-(2-pyridinyl)-4(3H)-quinazolinone in combination with other therapies, such as immunotherapy or targeted therapies, to enhance its efficacy. Additionally, 3-(2-pyridinyl)-4(3H)-quinazolinone could be used to study the role of EGFR in other diseases, such as Alzheimer's disease or inflammatory disorders.
合成法
The synthesis of 3-(2-pyridinyl)-4(3H)-quinazolinone involves the reaction of 2-aminopyridine with anthranilic acid in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with a substituted aniline to yield 3-(2-pyridinyl)-4(3H)-quinazolinone. This method has been optimized to produce high yields and purity of 3-(2-pyridinyl)-4(3H)-quinazolinone.
科学的研究の応用
3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its ability to inhibit EGFR signaling. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.
特性
製品名 |
3-(2-pyridinyl)-4(3H)-quinazolinone |
|---|---|
分子式 |
C13H9N3O |
分子量 |
223.23 g/mol |
IUPAC名 |
3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |
InChIキー |
IDTVSIRWEVWAFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)


![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)